N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole carboxamide core linked to a pyridylmethyl-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its role as a structural component in advanced positive allosteric modulators (PAMs) targeting muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Its design originates from derivatives of benzoylquinoline carboxylic acid (BQCA), a known M1 mAChR PAM, but incorporates modifications to enhance potency and selectivity .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-10-14(9-21-22)15-4-2-12(7-19-15)8-20-18(23)13-3-5-16-17(6-13)25-11-24-16/h2-7,9-10H,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLAGAFGWCJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, exhibiting diverse pharmacological effects.
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 293.32 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a pyridine and pyrazole ring system, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring through the reaction of hydrazines with 1,3-dicarbonyl compounds. Subsequent steps involve the construction of the pyridine and benzo[d][1,3]dioxole components through cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds with pyrazole and pyridine moieties. For instance, compounds that share structural similarities have demonstrated potent inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.4 |
| Compound B | MDA-MB-468 | 0.2 |
| This compound | TBD | TBD |
The exact IC50 values for our compound are yet to be determined in specific assays, but its structural analogs have shown promising results against various cancer types, including breast and colon cancers .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Similar compounds have been shown to inhibit tubulin polymerization, which is critical for mitosis in cancer cells .
Case Studies
- Inhibition of Tubulin Polymerization : A study found that compounds with similar structures inhibited porcine brain tubulin polymerization with IC50 values ranging from 0.4 µM to 4.64 µM. These findings suggest that this compound may exhibit similar tubulin-inhibitory properties .
- Cell Cycle Arrest : In a related study involving compounds with analogous structures, treatment led to an increase in cells arrested in the G2/M phase of the cell cycle, indicating potential for inducing apoptosis in cancer cells .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The introduction of electron-withdrawing groups has been shown to enhance biological activity significantly .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | |
| Compound B | HCT116 | 0.19 | |
| Compound C | A549 | 0.11 |
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various synthetic routes that emphasize the importance of the pyrazole and pyridine moieties in enhancing biological activity. Structural modifications can lead to derivatives with improved potency and selectivity against cancer cells.
Table 2: Synthetic Routes for Derivatives
| Route Description | Yield (%) | Key Features |
|---|---|---|
| Route A | 85 | Utilizes DMSO as solvent with NaOH catalyst |
| Route B | 75 | Involves cyclization with hydrazine derivatives |
Potential in Drug Discovery
This compound serves as a lead compound in drug discovery efforts aimed at developing new anticancer therapeutics. Its structural characteristics allow for further modifications that can enhance efficacy and reduce toxicity.
Case Studies
Several case studies have documented the effectiveness of similar compounds in preclinical trials:
Case Study 1: Antitumor Activity Evaluation
A series of benzo[d][1,3]dioxole derivatives were tested against multiple cancer cell lines, revealing that modifications to the core structure significantly affected their antiproliferative activity. Compounds were found to induce apoptosis through caspase activation .
Case Study 2: Kinase Inhibition Profile
Research demonstrated that specific analogs of this compound exhibited selective inhibition of key kinases involved in oncogenic signaling pathways, underscoring their potential as targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s pharmacological profile and structural features are best understood through comparisons with related molecules. Below, we analyze key analogs and their properties:
Benzoquinazolinone 12
- Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one .
- Selectivity: Retains M1 mAChR selectivity but shows improved binding affinity due to the hydroxycyclohexyl group and extended aromatic system .
- Metabolism: No direct data available, but its benzodioxole-carboxamide linkage suggests metabolic stability similar to the parent compound .
BQCA (Benzoylquinoline Carboxylic Acid)
- Structure : Lacks the pyridylmethyl-pyrazole and benzodioxole groups.
- Functional Comparison: Potency: Lower efficacy in potentiating acetylcholine (ACh) responses compared to benzoquinazolinone 12 . Selectivity: Moderate M1 selectivity but prone to off-target effects at higher concentrations .
Pyrazole Carboxamide Derivatives
- Examples :
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (): Shares a pyrazole-carboxamide scaffold but replaces benzodioxole with a chloro-pyridyl group.
- 5-(Substituted phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamides (): Feature dihydropyrazole cores with varied aryl substitutions.
- Activity Trends :
Benzodioxole Carboxamide Analogs
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767, ): Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability of the benzodioxole-carboxamide bond .
- D-19 (): Contains a pyrrole-carboxamide linked to benzodioxole, showing divergent biological targets (unreported in evidence).
Key Research Findings
- Structural Optimization : The pyridylmethyl-pyrazole group in the target compound enhances hydrophobic interactions with M1 mAChR’s allosteric site, improving potency over BQCA .
- Metabolic Stability : Benzodioxole-carboxamide derivatives generally resist amide hydrolysis, unlike ester-containing analogs .
- SAR Insights : Pyrazole ring substitutions (e.g., methyl, chloro) fine-tune receptor affinity, while bulkier groups (e.g., hydroxycyclohexyl) improve selectivity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrazole and pyridine moieties via alkylation or amidation. For example, similar compounds (e.g., pyrazole-carboxamide derivatives) are synthesized using KCO as a base in polar aprotic solvents like DMF under room-temperature stirring . Optimization may involve Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and stoichiometric ratios. Statistical methods (e.g., factorial design) minimize experimental runs while maximizing data quality .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm, benzo[d][1,3]dioxole protons at δ 6.0–6.5 ppm) .
- HPLC-MS : Verify purity (>98%) and molecular ion peaks matching the theoretical mass .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous pyrazole-carboxamides .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for target engagement using enzyme inhibition assays (e.g., kinase or protease targets). For pyrazole derivatives, fluorometric or calorimetric assays (e.g., ATPase activity) are common. Dose-response curves (IC) and selectivity profiling against related enzymes are critical .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and selectivity for specific biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with active sites, using protein structures from the PDB. Pair with DFT calculations (e.g., Gaussian 09) to optimize ligand geometry and analyze electrostatic potential surfaces. For pyrazole analogs, prioritize hydrophobic interactions and hydrogen bonding with residues like Asp or Lys . Validate predictions using mutagenesis or SPR binding assays .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?
- Methodological Answer :
- Mechanistic deconvolution : Use phosphoproteomics or RNA-seq to identify off-target effects.
- Metabolic stability assays : Evaluate CYP450 metabolism (e.g., human liver microsomes) to rule out pharmacokinetic variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl vs. ethyl groups) to isolate structure-activity relationships (SAR) .
Q. How can researchers design experiments to elucidate the reaction mechanism of its synthesis?
- Methodological Answer : Employ isotopic labeling (e.g., C or H) to track bond formation. For example, label the pyridine methyl group to confirm alkylation steps. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Computational reaction path searches (e.g., via quantum chemical calculations) can model transition states and intermediates .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation .
- Membrane technologies : Employ nanofiltration or reverse osmosis to isolate low-molecular-weight products .
- Crystallization screening : Optimize solvent mixtures (e.g., ethanol/water) using high-throughput platforms to enhance yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
